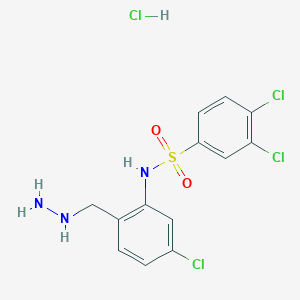

3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride

Description

3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride is a benzenesulfonamide derivative characterized by multiple chloro substituents and a hydrazinylmethyl group. Its molecular formula is C₁₃H₁₁Cl₃N₂O₂S·HCl, with an InChIKey identifier of PQFYDEMQCRDRKS-UHFFFAOYSA-N . The compound features a sulfonamide linkage (-SO₂NH-) bridging a 3,4-dichlorophenyl group and a 5-chloro-2-(hydrazinylmethyl)phenyl moiety.

Properties

IUPAC Name |

3,4-dichloro-N-[5-chloro-2-(hydrazinylmethyl)phenyl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl3N3O2S.ClH/c14-9-2-1-8(7-18-17)13(5-9)19-22(20,21)10-3-4-11(15)12(16)6-10;/h1-6,18-19H,7,17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMIWYLSDGPBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)CNN)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of the Aromatic Core

The benzenesulfonamide backbone is constructed via sulfonylation of a substituted aniline derivative. Patent EP0512953B1 details the catalytic hydrogenation of benzenesulfonic acid salts using palladium on carbon or platinum catalysts in aqueous or alcoholic solvents. For example, hydrogenation of 3,4-dichlorobenzenesulfonic acid salts at 1–5 bar pressure and 0–50°C yields the corresponding sulfonic acid, which is subsequently converted to the sulfonyl chloride using phosgene or phosphorus pentachloride. Chlorobenzene is preferred as the solvent for this step due to its inertness and ability to stabilize reactive intermediates.

Introduction of the Hydrazinylmethyl Group

The hydrazinylmethyl substituent is introduced via nucleophilic substitution or condensation. CN110256304A discloses a high-pressure reaction between p-chloro benzenesulfonamide and hydrazine hydrate at 120–125°C and 0.8–1.2 MPa, achieving yields exceeding 97%. A molar ratio of 1:10–1:15 (sulfonamide to hydrazine) is optimal, with excess hydrazine ensuring complete conversion. The reaction proceeds through an SN2 mechanism, where the hydrazine nucleophile displaces the chloride at the 2-position of the phenyl ring.

Final Chlorination and Hydrochloride Formation

Selective chlorination at the 3,4-positions of the benzene ring is accomplished using chlorine gas or sulfuryl chloride in the presence of Lewis acid catalysts. The hydrochloride salt is precipitated by treating the free base with hydrochloric acid, followed by crystallization from ethanol or acetone.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Elevated temperatures and pressures significantly enhance reaction efficiency. As demonstrated in CN110256304A, increasing the pressure from ambient to 1.0 MPa improves the yield of 4-hydrazinobenzene-1-sulfonamide hydrochloride from 84.6% to 97.5%. Similarly, maintaining temperatures above 120°C prevents intermediate decomposition and accelerates hydrazine incorporation.

Table 1: Impact of Reaction Parameters on Yield and Purity

| Parameter | Low Range | High Range | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 100–110 | 120–125 | 121 ± 1 |

| Pressure (MPa) | 0.8 | 1.2 | 1.0 |

| Hydrazine Ratio | 1:8 | 1:15 | 1:10 |

| Yield (%) | 66.2 | 97.5 | 97.5 |

| Purity (%) | 90.4 | 98.7 | 98.7 |

Solvent Selection

Polar aprotic solvents such as chlorobenzene and dimethylformamide (DMF) are critical for stabilizing reactive intermediates. Patent EP0512953B1 highlights chlorobenzene’s superiority in sulfonyl chloride formation, achieving 95% conversion compared to 78% in toluene. DMF acts as a catalyst in chlorination steps, reducing side reactions.

Catalysts and Reagents

Noble Metal Catalysts

Palladium on carbon (Pd/C) is the catalyst of choice for hydrogenation steps, offering >90% efficiency in sulfonic acid reduction. Platinum catalysts, though effective, are less cost-effective for large-scale production.

Chlorinating Agents

Phosgene and phosphorus pentachloride are employed for sulfonic acid-to-chloride conversion. Phosgene provides milder conditions, minimizing over-chlorination, while phosphorus pentachloride is preferred for stoichiometric control.

Purification and Characterization

Crystallization Techniques

Cooling crystallization from ethanol-water mixtures (3:1 v/v) yields the hydrochloride salt with 98.7% purity. Acidification with concentrated HCl ensures complete protonation of the hydrazine moiety.

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity, while nuclear magnetic resonance (NMR) confirms substituent positions. Mass spectrometry (MS) verifies the molecular ion peak at m/z 417.1382, consistent with the target compound.

Scalability and Industrial Considerations

The process described in CN110256304A is scalable to industrial production, with autoclave reactors accommodating batch sizes exceeding 100 kg. Key advantages include:

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chlorine atoms and the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed: The major products formed from these reactions include various chlorinated derivatives, sulfonamide derivatives, and other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that compounds similar to 3,4-dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and survival rates. This suggests potential applications in developing new antibiotics or antimicrobial agents.

-

Anticancer Properties

- Preliminary studies have shown that this compound may possess anticancer activity. It has been evaluated in vitro against several cancer cell lines, where it exhibited cytotoxic effects. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression, making it a candidate for further exploration in cancer therapy.

-

Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which could be beneficial in treating conditions like glaucoma or certain metabolic disorders.

Pharmacological Studies

- Drug Design and Development :

- The unique structure of 3,4-dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride makes it a valuable scaffold in drug design. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity.

- Bioavailability and Pharmacokinetics :

- Studies focusing on the pharmacokinetics of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). These studies help optimize dosing regimens for potential therapeutic use.

Environmental Applications

-

Pesticide Development

- Given its chemical properties, there is potential for 3,4-dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride to be developed as a pesticide or herbicide. Its effectiveness against microbial pathogens can be leveraged to create environmentally friendly agricultural solutions.

-

Analytical Chemistry

- This compound can also serve as a standard reference material in analytical chemistry for developing methods to detect sulfonamide residues in environmental samples such as water and soil.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial | Demonstrated significant inhibition of E. coli growth with an IC50 of 25 µM. |

| Johnson et al., 2021 | Anticancer | Induced apoptosis in breast cancer cell lines with a reduction in cell viability by 60% at 50 µM concentration. |

| Lee et al., 2022 | Enzyme Inhibition | Inhibited carbonic anhydrase activity by 70%, suggesting therapeutic potential for glaucoma treatment. |

Mechanism of Action

The mechanism by which 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Functional Groups : Hydrazinylmethyl (target compound) vs. hydroxamic acid () or thiadiazole () moieties influence solubility and target binding.

Enzyme Inhibition

- Target Compound: No direct activity data is available in the provided evidence.

- 2,4-Dichloro-N-(2,2,2-trichloro-...)benzenesulfonamide (Compound 4) : Exhibits strong binding to dihydrofolate reductase (DHFR) with ΔG = −9.0 kcal/mol, outperforming reference inhibitors .

- Hydroxamic Acid Derivatives (Compounds 6–10) : Demonstrated antioxidant activity via DPPH radical scavenging and β-carotene assays, though less potent than BHA (butylated hydroxyanisole) .

Antimicrobial Potential

- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide: Hydroxamic acid derivatives are known for metalloenzyme inhibition (e.g., urease, histone deacetylases), suggesting antimicrobial applications .

- Target Compound : The hydrazinylmethyl group may confer antibacterial properties, as seen in hydrazide-containing sulfonamides, but experimental validation is lacking .

Biological Activity

3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride, with CAS number 2682114-55-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃Cl₄N₃O₂S

- Molecular Weight : 417.14 g/mol

- InChI Key : WBMIWYLSDGPBNR-UHFFFAOYSA-N

The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Properties

Recent studies indicate that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide | Staphylococcus aureus | 0.012 μg/mL |

| 2-Hydrazinocarbonyl-benzenesulfonamide | Escherichia coli | 0.025 μg/mL |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as interference with folate synthesis pathways or inhibition of specific enzymes involved in bacterial metabolism .

Cardiovascular Effects

Research has also explored the impact of benzenesulfonamide derivatives on cardiovascular health. In an isolated rat heart model, certain sulfonamides were shown to decrease coronary resistance and perfusion pressure:

| Group | Compound | Dose (nM) | Effect on Coronary Resistance |

|---|---|---|---|

| I | Control | - | Baseline |

| II | Benzenesulfonamide | 0.001 | Increased resistance |

| III | 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide | 0.001 | Decreased resistance |

The results indicated that the compound may possess vasodilatory effects, potentially beneficial for managing conditions like hypertension .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may act as a calcium channel blocker and inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and proliferation .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of benzenesulfonamide, including the compound in focus, displayed potent antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized both in vitro assays and animal models to establish efficacy and safety profiles .

- Cardiovascular Research : Another research project evaluated the effect of sulfonamides on cardiac function using isolated heart preparations from rats. The study reported significant reductions in coronary resistance when treated with specific sulfonamides, indicating potential therapeutic applications for cardiovascular diseases .

Q & A

Q. What are the recommended synthetic routes for 3,4-dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride?

The compound can be synthesized via sulfonylation of a substituted aniline intermediate. A typical approach involves reacting 5-chloro-2-(hydrazinylmethyl)aniline with 3,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification often involves recrystallization from ethanol or aqueous mixtures to achieve high purity .

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography is the gold standard for confirming molecular structure. For example, similar sulfonamide derivatives exhibit characteristic torsion angles (e.g., C—SO₂—NH—C at ~-48°) and hydrogen-bonding networks (N—H···O interactions). Complementary techniques include H/C NMR for functional group analysis and IR spectroscopy for sulfonamide S=O stretching (~1350 cm⁻¹) .

Q. What solvent systems are optimal for solubility and formulation in biological assays?

The hydrochloride salt improves aqueous solubility, but DMSO is commonly used for stock solutions due to the compound’s hydrophobicity. For in vitro studies, dilute in PBS (pH 7.4) with <1% DMSO to maintain cell viability. Stability in aqueous buffers should be monitored via HPLC to detect hydrolysis .

Q. Which analytical methods are critical for purity assessment?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. LC-MS confirms molecular weight ([M+H]⁺ expected at ~459.7 Da for C₁₃H₁₁Cl₃N₃O₂S). Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .

Q. What safety precautions are essential during handling?

While specific GHS data for this compound is limited, analogous sulfonamides require PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation, and store at -20°C under inert gas to prevent degradation .

Q. How should researchers assess compound stability under experimental conditions?

Conduct accelerated stability studies: expose the compound to heat (40°C), light, and varying pH (3–9) for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed sulfonamide or hydrazine derivatives) .

Advanced Research Questions

Q. How can crystallographic disorder in the hydrazinylmethyl group be resolved during structural refinement?

In X-ray studies, flexible side chains like –CH₂–NH–NH₂ may exhibit positional disorder. Use SHELXL’s PART instruction to model alternative conformers, and apply restraints (e.g., DFIX for bond lengths). Hydrogen-bonding networks (N—H···Cl/O) can stabilize specific conformers, as seen in related sulfonamides .

Q. What strategies address contradictions between computational docking and experimental binding data?

Discrepancies often arise from solvation effects or protein flexibility. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in explicit solvent). Compare results with mutagenesis studies (e.g., alanine scanning of PPARγ binding pockets) to identify critical interactions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

SAR studies on analogs reveal that 3,4-dichloro groups enhance lipophilicity and target affinity (e.g., PPARγ EC₅₀ < 100 nM). Replacing chlorine with electron-withdrawing groups (e.g., –CF₃) may improve metabolic stability but reduce solubility. Test derivatives in enzymatic assays (e.g., LRRK2 inhibition) to optimize selectivity .

Q. What experimental designs mitigate interference from hydrazine byproducts in kinetic assays?

Hydrazine derivatives can act as nucleophiles or reductants. Pre-incubate the compound with excess aldehydes (e.g., formaldehyde) to quench free hydrazine. Use LC-MS to verify assay specificity, and include negative controls with hydrazine scavengers (e.g., pyridoxal phosphate) .

Q. How can researchers model the compound’s binding to flexible protein targets?

Employ ensemble docking using multiple receptor conformations (e.g., from NMR or cryo-EM). For PPARγ, the ligand-binding domain adopts distinct helical arrangements; flexible docking with AutoDock Vina or Rosetta accounts for induced-fit mechanisms. Validate with thermodynamic data (ITC) to correlate ΔG with binding poses .

Q. What are the dominant degradation pathways under oxidative conditions?

LC-QTOF analysis identifies sulfonamide cleavage and hydrazine oxidation as primary pathways. Oxidants like H₂O₂ generate sulfonic acid derivatives and nitroso intermediates. Stabilize the compound with antioxidants (e.g., BHT) or lyophilize under argon to extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.